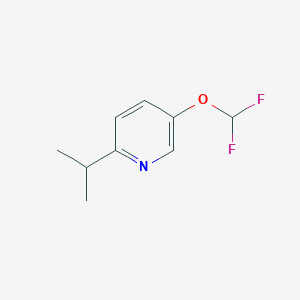
5-(Difluoromethoxy)-2-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethoxy)-2-isopropylpyridine is an organic compound that features a pyridine ring substituted with a difluoromethoxy group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2-isopropylpyridine typically involves the introduction of the difluoromethoxy group onto a pyridine ring. One common method is the reaction of a suitable pyridine precursor with difluoromethylating agents under controlled conditions. For instance, the difluoromethylation can be achieved using reagents such as ClCF2H in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethoxy)-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The difluoromethoxy and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethoxy)-2-isopropylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethoxy)-2-isopropylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, thereby affecting its binding affinity to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-isopropylpyridine: Similar in structure but with a methoxy group instead of a difluoromethoxy group.
5-(Trifluoromethoxy)-2-isopropylpyridine: Contains a trifluoromethoxy group, which can impart different chemical properties.
2-Isopropylpyridine: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
Uniqueness
5-(Difluoromethoxy)-2-isopropylpyridine is unique due to the presence of the difluoromethoxy group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
5-(difluoromethoxy)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H11F2NO/c1-6(2)8-4-3-7(5-12-8)13-9(10)11/h3-6,9H,1-2H3 |
InChI-Schlüssel |
AOUDUXQIXIKMNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(C=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















